molecular formula C10H13BrO B139937 1-(2-Bromoethoxy)-3-ethylbenzene CAS No. 125797-09-3

1-(2-Bromoethoxy)-3-ethylbenzene

Cat. No. B139937
M. Wt: 229.11 g/mol
InChI Key: MMUVKYKAWRDETJ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the type of compound (e.g., organic, inorganic, polymer, etc.) and its role or use in various applications.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis process.



Molecular Structure Analysis

This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It can include reactions with other compounds, its reactivity, and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It can also include studying the compound’s stability under various conditions.


Scientific Research Applications

Synthesis and Chemical Interactions

  • 1-(2-Bromoethoxy)-4-nitrobenzene, a derivative of 1-(2-Bromoethoxy)-3-ethylbenzene, is an intermediate in the synthesis of dofetilide, a medication for arrhythmia. It is prepared via the Williamson Reaction, demonstrating the compound's utility in pharmaceutical synthesis (Zhai Guang-xin, 2006).

Catalytic Processes and Molecular Interactions

  • In a study on silica-alumina and molecular sieve catalysts, 1-Methyl-2-ethylbenzene, closely related to 1-(2-Bromoethoxy)-3-ethylbenzene, was shown to undergo important reactions like isomerization and transethylation, highlighting the potential of 1-(2-Bromoethoxy)-3-ethylbenzene in catalytic processes (S. M. Csicsery & D. A. Hickson, 1970).

Applications in Organic Synthesis

  • The compound's derivatives have been used as catalysts for synthesizing various organic compounds, such as triazines and 2H-indazolo[2,1-b]phthalazine-triones, under solvent-free conditions. This illustrates its role in facilitating complex organic reactions (R. Ghorbani‐Vaghei et al., 2015; 2011)(R. Ghorbani‐Vaghei et al., 2011).

Analytical Chemistry Applications

  • In the context of analytical chemistry, derivatives of 1-(2-Bromoethoxy)-3-ethylbenzene have been used in NMR spectroscopy to identify structures and quantify products, such as in the bromination of ethylbenzene. This indicates its potential in facilitating analytical methods in chemistry (Meden F. Isaac-Lam, 2014).

Potential in Material Science

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.


Future Directions

This involves discussing potential future research directions, applications, or improvements to the compound or its synthesis process.


Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “1-(2-Bromoethoxy)-3-ethylbenzene”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they often have subscriptions to these resources. Alternatively, you could reach out to a chemist or a chemical engineer for more detailed information.


properties

IUPAC Name

1-(2-bromoethoxy)-3-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-2-9-4-3-5-10(8-9)12-7-6-11/h3-5,8H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUVKYKAWRDETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396823
Record name 1-(2-bromoethoxy)-3-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethoxy)-3-ethylbenzene

CAS RN

125797-09-3
Record name 1-(2-bromoethoxy)-3-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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